Dodecylethylphosphate
Description
Dodecylethylphosphate (C14H31O4P) is a monoalkyl phosphate ester characterized by a dodecyl chain (12-carbon alkyl group) linked to an ethyl-phosphate moiety. This compound belongs to the class of organophosphate surfactants, which are widely used in industrial applications, including detergents, emulsifiers, and corrosion inhibitors. Its amphiphilic nature—combining a hydrophobic alkyl chain and a hydrophilic phosphate group—enables it to reduce surface tension and stabilize emulsions.
Properties
CAS No. |
17351-51-8 |
|---|---|
Molecular Formula |
C14H31O4P |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tetradecan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18-19(15,16)17/h14H,3-13H2,1-2H3,(H2,15,16,17) |
InChI Key |
PKDGCZDUEYKNSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
Synonyms |
dodecyl ethyl phosphate dodecylethylphosphate dodecylethylphosphate, sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tri(2-dodecoxyethyl) Phosphate (CAS 97659-32-0)
- Structure: Unlike dodecylethylphosphate (monoester), this compound is a triester with three 2-dodecoxyethyl groups attached to a phosphate core (C42H87O7P) .
- Properties: Property this compound (Monoester) Tri(2-dodecoxyethyl) Phosphate (Triester) Molecular Weight ~294.36 g/mol ~759.11 g/mol Hydrophobicity Moderate (single alkyl chain) High (three alkyl chains) Solubility Partially water-soluble Lipophilic, low water solubility Applications Surfactant, emulsifier Plasticizer, flame retardant
- Functional Differences: The triester’s branched structure enhances its thermal stability and compatibility with polymers, making it suitable for industrial materials. In contrast, the monoester’s simpler structure favors micelle formation in aqueous solutions, aligning with surfactant applications .
Dolichyl Phosphates
- Structure: Dolichyl phosphates feature long isoprenoid chains (14–24 isoprene units) instead of linear alkyl chains. For example, dolichyl-11-phosphate has a C55H85O4P formula .
- Biochemical Role: These compounds are critical in glycosylation processes, serving as lipid carriers for oligosaccharide precursors in eukaryotic cells. This compound lacks this biological specificity due to its shorter, non-isoprenoid chain .
- Synthetic Modifications: Dolichyl phosphates are often labeled with fluorescent groups (e.g., 1-aminonaphthalene) for studying enzyme kinetics (e.g., Dol-P-Man synthase) via FRET assays.
Sodium Dodecyl Sulfate (SDS)
- Structural Contrast : SDS (C12H25OSO3Na) replaces the phosphate group with a sulfate and includes a sodium counterion.
- Performance : SDS exhibits stronger anionic surfactant properties due to the sulfate group’s higher polarity compared to phosphate. This compound’s lower charge density may reduce its efficacy in protein denaturation but improve biocompatibility in certain formulations.
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